molecular formula C42H28Cl2N4 B1662046 1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl- CAS No. 7189-82-4

1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-

Cat. No. B1662046
CAS RN: 7189-82-4
M. Wt: 659.6 g/mol
InChI Key: MHDULSOPQSUKBQ-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl- is a useful research compound. Its molecular formula is C42H28Cl2N4 and its molecular weight is 659.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis Methods and Crystal Structure Analysis

  • The compound 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole was synthesized using microwave-assisted techniques, and its structure was analyzed using X-ray diffraction. This research highlights innovative synthesis methods for 1H-imidazole derivatives and their detailed structural analysis (Saberi et al., 2009).
  • Another study focused on synthesizing and analyzing the crystal structure of 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one. This work contributes to the understanding of the molecular structure and intermolecular interactions of imidazole derivatives (Sharma et al., 2019).

2. Photophysical and Theoretical Studies

  • Imidazole-based molecules, including those with chlorophenyl substituents, have been studied for their excited-state intramolecular proton transfer (ESIPT) properties. These studies contribute to understanding the photophysical behaviors and potential applications in fluorescent materials and sensors (Somasundaram et al., 2018).

3. Molecular Docking and Antimicrobial Applications

  • Molecular docking studies of 1,2,4,5-tetraaryl substituted imidazoles, including chlorophenyl variants, have been conducted to understand their potential as antimicrobial agents. This research provides insights into the interaction of these compounds with target proteins, opening avenues for novel drug design (Sharma et al., 2018).

4. Application in Polymer Science

  • Novel poly(amide-ether)s bearing imidazole pendants, including chlorophenyl-imidazole derivatives, have been synthesized and characterized for their physical and optical properties. This research is significant in the development of new materials with advanced properties like fluorescence and thermal stability (Ghaemy et al., 2013).

5. Theoretical and Computational Studies

  • Detailed theoretical and computational studies have been conducted on imidazole derivatives, including analyses of their electronic structures and nonlinear optical properties. Such studies are crucial forunderstanding the electronic properties of these compounds and their potential applications in areas like optoelectronics and photonics (Ahmad et al., 2018).

6. Antimalarial Research

  • Imidazole derivatives have been evaluated for their antimalarial activities, with a focus on molecular docking studies against Plasmodium falciparum proteins. These findings contribute to the development of new antimalarial agents and a better understanding of their mode of action (Septiana et al., 2021).

7. Photochromism Studies

  • Research on the synthesis of imidazole derivatives and their photochromic properties has been conducted. These studies are significant for applications in materials science, particularly in the development of light-responsive materials (Bai et al., 2010).

Safety And Hazards

Like all chemicals, imidazoles should be handled with care. They can cause irritation to the skin and eyes, and may be harmful if swallowed or inhaled1.


Future Directions

The imidazole ring is a key component of many biologically active molecules, making it a subject of interest in the development of pharmaceuticals. Research is ongoing into the synthesis of novel imidazole derivatives with potential therapeutic applications1.


Please note that this is general information about imidazoles, and may not apply to the specific compound you mentioned. For more detailed information, please consult a specialist or refer to relevant scientific literature.


properties

IUPAC Name

2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28Cl2N4/c43-35-27-15-13-25-33(35)41-45-39(31-21-9-3-10-22-31)40(32-23-11-4-12-24-32)48(41)42(34-26-14-16-28-36(34)44)46-37(29-17-5-1-6-18-29)38(47-42)30-19-7-2-8-20-30/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDULSOPQSUKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3Cl)C4(N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7Cl)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074929
Record name 1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-

CAS RN

7189-82-4
Record name 2,2′-Bis(2-chlorophenyl)-4,4′,5,5′-tetraphenyl-1,2′-biimidazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-(2-chlorophenyl)-1-(2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl)-4,5-diphenyl-
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Record name 1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-
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Record name 1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-
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Record name 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Berdzinski, N Strehmel, H Lindauer… - Photochemical & …, 2014 - Springer
Chlorine substituted hexaarylbisimidazole (o-Cl-HABI) efficiently initiates radical polymerization of multifunctional acrylic esters in the presence of a heterocyclic mercapto compound if …
Number of citations: 20 link.springer.com

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